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molecular formula C6H7ClN2O B8555720 5-Chloro-1,4-dimethylpyrimidin-2(1H)-one

5-Chloro-1,4-dimethylpyrimidin-2(1H)-one

Cat. No. B8555720
M. Wt: 158.58 g/mol
InChI Key: WUCIIYHHRLFQOV-UHFFFAOYSA-N
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Patent
US04395406

Procedure details

A solution of the sodium salt of 4-methyl-5-chloropyrimid-2-one (0.005 mol) and methyl iodide (0.0055 mol) in abs. ethanol (70 ml) was heated under reflux until ca. neutral pH. Another 0.005 mol of potassium hydroxide and methyl iodide were added and the heating continued to ca. neutral pH. The reaction mixture was then filtered and the filtrate evaporated to dryness. The residual material was repeatedly extracted with chloroform and the chloroform extracts evaporated and the solid extract recrystallised from isopropanol; yield 35%, m.p. 132°-134° C. (Found: C, 45.51; H, 4.51. Calc. for C6H7ClN2O: C, 45.44; H, 4.43).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.005 mol
Type
reactant
Reaction Step Two
Quantity
0.0055 mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]1[C:8]([Cl:9])=[CH:7][NH:6][C:5](=[O:10])[N:4]=1.[CH3:11]I.[OH-].[K+]>C(O)C>[CH3:11][N:6]1[CH:7]=[C:8]([Cl:9])[C:3]([CH3:2])=[N:4][C:5]1=[O:10] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0.005 mol
Type
reactant
Smiles
CC1=NC(NC=C1Cl)=O
Step Three
Name
Quantity
0.0055 mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0.005 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux until ca. neutral pH
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The residual material was repeatedly extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the chloroform extracts evaporated
EXTRACTION
Type
EXTRACTION
Details
the solid extract
CUSTOM
Type
CUSTOM
Details
recrystallised from isopropanol

Outcomes

Product
Name
Type
Smiles
CN1C(N=C(C(=C1)Cl)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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